6-[3-(Triazol-2-yl)azetidin-1-yl]pyridine-3-carbonitrile
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Overview
Description
6-[3-(Triazol-2-yl)azetidin-1-yl]pyridine-3-carbonitrile is a complex organic compound that features a triazole ring, an azetidine ring, and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(Triazol-2-yl)azetidin-1-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a “click” reaction, which is a copper-catalyzed azide-alkyne cycloaddition. The azetidine ring can be introduced through nucleophilic substitution reactions. The final step often involves the formation of the pyridine ring and the incorporation of the carbonitrile group under specific reaction conditions, such as using strong bases or acids as catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization of reaction conditions is crucial in industrial settings to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
6-[3-(Triazol-2-yl)azetidin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole or pyridine rings, leading to different structural analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Copper sulfate for click reactions, palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
6-[3-(Triazol-2-yl)azetidin-1-yl]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-[3-(Triazol-2-yl)azetidin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The azetidine ring may enhance the compound’s binding affinity and specificity. The pyridine ring and carbonitrile group contribute to the overall stability and reactivity of the molecule .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)pyridine: Similar in structure but with different substituents on the triazole rings.
Imidazole-containing compounds: Share the triazole ring but differ in the rest of the structure.
Quinoline derivatives: Contain a nitrogen heterocycle but differ in the arrangement of rings and functional groups.
Uniqueness
6-[3-(Triazol-2-yl)azetidin-1-yl]pyridine-3-carbonitrile is unique due to its combination of three distinct rings (triazole, azetidine, and pyridine) and the presence of a carbonitrile group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
6-[3-(triazol-2-yl)azetidin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6/c12-5-9-1-2-11(13-6-9)16-7-10(8-16)17-14-3-4-15-17/h1-4,6,10H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMYHDTZYMMHER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=C2)C#N)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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